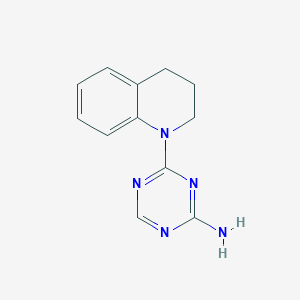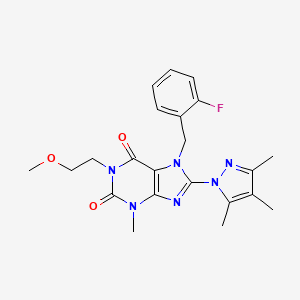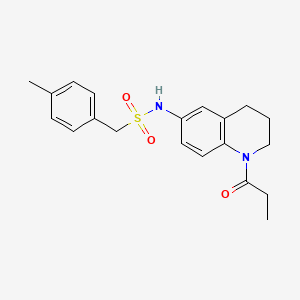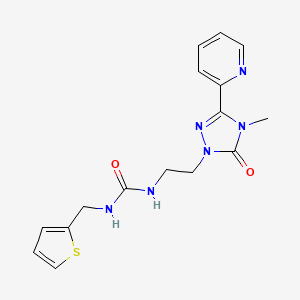
4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dihydroisoquinolin-1(2H)-one” is a bioactive natural scaffold used for plant disease management . It has been used to synthesize 59 derivatives using the Castagnoli–Cushman reaction .
Synthesis Analysis
The synthesis of these derivatives involves the Castagnoli–Cushman reaction . This reaction is a well-known method for synthesizing such compounds.Molecular Structure Analysis
The molecular structure of these derivatives is based on the scaffold of “3,4-dihydroisoquinolin-1(2H)-one”. The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are based on the Castagnoli–Cushman reaction .Scientific Research Applications
Synthesis and Biological Activity
One of the primary applications of derivatives related to 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine in scientific research involves their synthesis and evaluation for biological activities. These compounds are synthesized through various methods, including one-pot reactions and microwave irradiation, offering a fast and efficient way to produce diverse derivatives. The synthesized compounds have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. For instance, derivatives have been evaluated against various microorganisms, showing good to moderate activities, and have been tested against chloroquine-sensitive strains of Plasmodium falciparum, exhibiting mild to moderate antimalarial activity. Additionally, some derivatives have shown potential as anticancer agents, indicating the promise of these compounds in therapeutic applications (Bektaş et al., 2007); (Dolzhenko et al., 2021); (Bhat et al., 2016).
Luminescent Properties and Electron Transfer
Another intriguing area of research involving 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine derivatives pertains to their luminescent properties and photo-induced electron transfer capabilities. Studies have synthesized novel model compounds to explore their fluorescence characteristics and quantum yields, revealing the potential of these derivatives as pH probes and in photo-induced electron transfer (PET) processes. This research underscores the versatility of these compounds, extending their applications beyond biological activity to materials science, particularly in the development of sensors and in photochemistry (Gan et al., 2003).
Antimicrobial and Antibacterial Hybrid Conjugates
Hybrid conjugates derived from 4-aminoquinoline and 1,3,5-triazine, closely related to the compound , have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative microorganisms. This showcases the compound's utility in addressing the growing concern of antibiotic resistance by providing a new scaffold for developing novel antibacterial agents. The synthesis of these hybrid conjugates through facile routes, coupled with their promising antibacterial efficacy, marks a significant step towards the discovery of new therapeutic agents in the fight against infectious diseases (Bhat et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11-14-8-15-12(16-11)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGILJKNUTIFEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=NC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756765.png)
![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)
![2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid](/img/structure/B2756768.png)

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756773.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2756777.png)
![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756779.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide](/img/structure/B2756781.png)


![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)